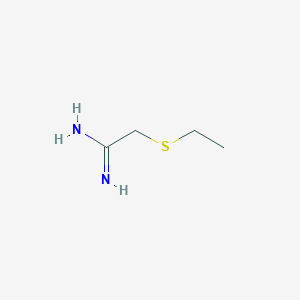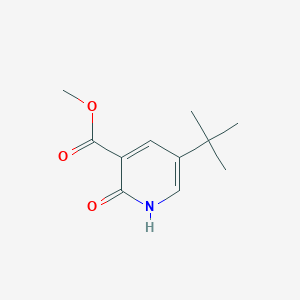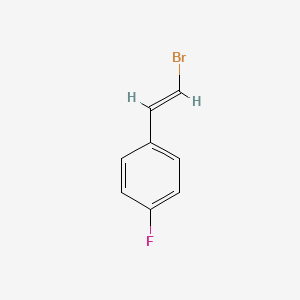
1-(2-Bromovinyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-bromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromovinyl group and a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a bromovinyl precursor. One common method is the Heck reaction, where 4-fluorobenzene is reacted with (E)-1-bromo-2-vinylbenzene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling of the bromovinyl group to the fluorobenzene ring.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-4-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-bromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include substituted fluorobenzenes with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the vinyl group.
Reduction Reactions: Products include alkanes formed by the reduction of the vinyl group.
Applications De Recherche Scientifique
Chemistry
(E)-1-(2-bromovinyl)-4-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, (E)-1-(2-bromovinyl)-4-fluorobenzene is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry
The compound is used in the development of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism by which (E)-1-(2-bromovinyl)-4-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(2-bromovinyl)-4-chlorobenzene
- (E)-1-(2-bromovinyl)-4-methylbenzene
- (E)-1-(2-bromovinyl)-4-nitrobenzene
Uniqueness
(E)-1-(2-bromovinyl)-4-fluorobenzene is unique due to the presence of both a bromovinyl group and a fluorobenzene ring. This combination imparts distinct reactivity and properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H6BrF |
|---|---|
Poids moléculaire |
201.04 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
Clé InChI |
GSOVTFWJZJYQSY-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/Br)F |
SMILES canonique |
C1=CC(=CC=C1C=CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
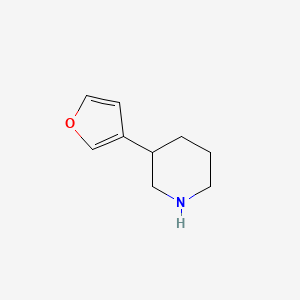


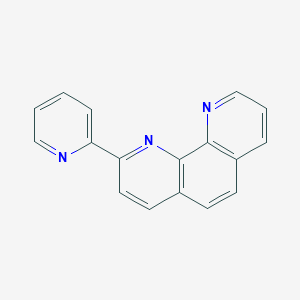
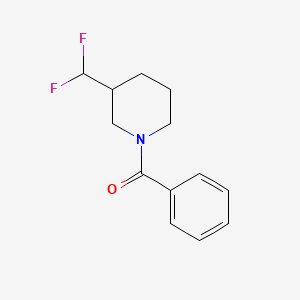

![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)




